molecular formula C19H14FN5O3 B2776637 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-52-8

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2776637
CAS No.: 900010-52-8
M. Wt: 379.351
InChI Key: VROXBEAHYHVDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as FMOC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of purine derivatives and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Kinase Inhibition

The compound has been identified as part of a class of selective Met kinase inhibitors. These inhibitors demonstrate potent activity against certain cancer cell lines and have shown efficacy in preclinical models. For example, one study discovered a related compound that demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration, highlighting its potential as a therapeutic agent in oncology (Gretchen M. Schroeder et al., 2009).

Synthesis of Fluorinated Heterocyclic Compounds

The structural motif of "2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" is conducive to the synthesis of fluorinated heterocyclic compounds. A study demonstrated the use of related fluorinated acrylic building blocks for the efficient synthesis of compounds such as pyrazolones, pyrimidines, and benzothiopyranones, indicating the versatility of these fluorine-containing compounds in medicinal chemistry (G. Shi et al., 1996).

Electrochromic and Electrofluorescent Materials

Compounds structurally related to "this compound" have been used in the development of electrochromic and electrofluorescent materials. These materials exhibit reversible electrochromic characteristics and high fluorescence quantum yields, indicating their potential for use in electronic display technologies (Ningwei Sun et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds within the same chemical class. For instance, derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, demonstrating significant activity and highlighting the therapeutic potential of these compounds in treating infectious diseases (A. Aliabadi et al., 2010).

Anti-Influenza Virus Agents

The structural framework of "this compound" is also beneficial for synthesizing anti-influenza agents. Research has shown that analogues with specific substitutions on the purine moiety exhibit potent antiviral activity against influenza A virus infections, suggesting a role in developing new antiviral drugs (J. Tuttle et al., 1993).

Properties

IUPAC Name

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c1-28-11-6-4-5-10(9-11)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)12-7-2-3-8-13(12)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROXBEAHYHVDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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